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Rhodomyrtosone I

Cat. No.: B13442181
M. Wt: 462.5 g/mol
InChI Key: IUCQPLXKIAOHNZ-UHFFFAOYSA-N
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Description

Rhodomyrtosone I is a useful research compound. Its molecular formula is C28H30O6 and its molecular weight is 462.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H30O6 B13442181 Rhodomyrtosone I

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H30O6

Molecular Weight

462.5 g/mol

IUPAC Name

6,8-dihydroxy-2,2,4,4-tetramethyl-7-(3-methylbutanoyl)-9-phenyl-9H-xanthene-1,3-dione

InChI

InChI=1S/C28H30O6/c1-14(2)12-16(29)20-17(30)13-18-21(23(20)31)19(15-10-8-7-9-11-15)22-24(32)27(3,4)26(33)28(5,6)25(22)34-18/h7-11,13-14,19,30-31H,12H2,1-6H3

InChI Key

IUCQPLXKIAOHNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C(C2=C(C=C1O)OC3=C(C2C4=CC=CC=C4)C(=O)C(C(=O)C3(C)C)(C)C)O

Origin of Product

United States

Foundational & Exploratory

The intricate biosynthetic pathway of acylphloroglucinols in Myrtaceae: A technical guide for researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the molecular machinery, regulatory mechanisms, and experimental methodologies underlying the production of pharmacologically significant acylphloroglucinols in the Myrtaceae plant family.

The Myrtaceae family, encompassing iconic genera such as Eucalyptus, Syzygium, and Melaleuca, is a rich source of structurally diverse and biologically active acylphloroglucinols. These specialized metabolites, characterized by a phloroglucinol core with an acyl side chain, exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of the biosynthesis of these valuable compounds, with a focus on the core enzymatic steps, quantitative data, and detailed experimental protocols to aid researchers in this field.

The Core Biosynthetic Pathway: A Polyketide Synthase-Driven Assembly

The biosynthesis of acylphloroglucinols in Myrtaceae originates from the polyketide pathway, a fundamental route for the production of a vast array of natural products. The key enzymatic player in this process is a Type III polyketide synthase (PKS) , a chalcone synthase (CHS)-like enzyme. These enzymes catalyze the iterative condensation of a starter molecule, an acyl-CoA unit, with several extender units, typically malonyl-CoA.

The proposed biosynthetic pathway for a simple acylphloroglucinol core is as follows:

  • Initiation: The biosynthesis is initiated with a specific acyl-CoA starter unit. The nature of this starter unit determines the type of acyl side chain in the final acylphloroglucinol.

  • Elongation: The starter unit is then sequentially condensed with three molecules of malonyl-CoA. Each condensation step involves a decarboxylation of malonyl-CoA to generate a reactive carbanion that attacks the growing polyketide chain.

  • Cyclization and Aromatization: Following the three rounds of condensation, the resulting linear tetraketide intermediate undergoes an intramolecular Claisen condensation to form the characteristic phloroglucinol ring. Subsequent tautomerization leads to the stable aromatic phloroglucinol core.

While the general framework of the pathway is established, the specific Type III PKS enzymes responsible for the synthesis of the diverse array of acylphloroglucinols in various Myrtaceae species are still under active investigation. Recent studies have identified a diverse family of Type III PKS gene fragments in Eucalyptus camaldulensis and Eucalyptus robusta, suggesting a multiplicity of enzymes with potentially different substrate specificities, contributing to the chemical diversity of acylphloroglucinols in this genus.

Further complexity is introduced through various "tailoring" modifications to the basic acylphloroglucinol scaffold. These modifications, catalyzed by a suite of tailoring enzymes, can include:

  • Formylation: The addition of a formyl group is a common modification, leading to the formation of formylated acylphloroglucinols.

  • Methylation: O- and C-methylation further diversify the structures.

  • Dimerization and Trimerization: Monomeric acylphloroglucinols can undergo oxidative coupling to form complex dimers and trimers.

  • Meroterpenoid formation: Acylphloroglucinol moieties can be linked to terpene units, creating hybrid molecules known as meroterpenoids.

These tailoring reactions significantly expand the structural and functional diversity of acylphloroglucinols in Myrtaceae.

An In-depth Technical Guide to the Physicochemical Properties of Rhodomyrtosone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtosone I is a member of the acylphloroglucinol class of natural products, isolated from the fruits of Rhodomyrtus tomentosa (Aiton) Hassk. This plant, also known as rose myrtle, has a history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including infectious diseases. The acylphloroglucinols are a significant class of secondary metabolites known for their diverse and potent biological activities. While research has extensively focused on its analogue, rhodomyrtone, this compound represents a structurally related compound with potential pharmacological significance. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols and the context of its biological activity based on related compounds.

Physicochemical Properties

The structural characterization of this compound was first reported by Hiranrat in 2010 as part of a doctoral thesis on the chemical constituents of Rhodomyrtus tomentosa.[1] While detailed spectral data from the primary literature is not widely available, the fundamental physicochemical properties have been established and are summarized below.

General Properties
PropertyValueSource
Chemical Formula C₂₈H₃₀O₆[1]
Molecular Weight 462.53 g/mol [1]
CAS Number 1402725-98-7[1]
Appearance Not specified in available literature-
Melting Point Not specified in available literature-
Solubility

This compound is reported to be soluble in a range of organic solvents, which is typical for compounds of this class. This solubility profile is crucial for its extraction, purification, and formulation for biological assays.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl Sulfoxide (DMSO)Soluble
AcetoneSoluble
Spectral Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.[1] While the raw spectral data is not readily accessible in public databases, the methods used for characterization are standard for natural product chemistry.

TechniqueStatus
UV-Vis Spectroscopy Characterized, data not publicly available
Infrared (IR) Spectroscopy Characterized, data not publicly available
¹H NMR Spectroscopy Characterized, data not publicly available
¹³C NMR Spectroscopy Characterized, data not publicly available
Mass Spectrometry (MS) Characterized, data not publicly available

Experimental Protocols

The following protocols are representative of the methods used for the isolation and characterization of acylphloroglucinols like this compound from Rhodomyrtus tomentosa.

Isolation and Purification of this compound

This protocol is a generalized procedure based on methodologies reported for the isolation of rhodomyrtosones from Rhodomyrtus tomentosa.[2][3]

1. Plant Material Collection and Preparation:

  • Collect fresh fruits of Rhodomyrtus tomentosa.

  • Wash the fruits to remove any debris and air-dry them in the shade.

  • Once fully dried, grind the fruits into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered fruit material in 95% ethanol at room temperature for a period of 5-7 days. The solvent-to-sample ratio is typically 10:1 (v/w).

  • Filter the extract to separate the solvent from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction of the compounds.

  • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield a crude extract.

3. Chromatographic Separation:

  • Subject the crude extract to column chromatography over silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with a UV lamp and/or an appropriate staining reagent.

  • Pool the fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing this compound using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.

4. Structure Elucidation:

  • Confirm the purity of the isolated compound using analytical HPLC.

  • Elucidate the structure of the purified this compound using spectroscopic methods, including Mass Spectrometry, ¹H NMR, ¹³C NMR, UV-Vis, and IR spectroscopy.

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization Plant Material Plant Material Extraction Extraction Plant Material->Extraction Ethanol Crude Extract Crude Extract Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Check (TLC/HPLC) Purity Check (TLC/HPLC) Fraction Collection->Purity Check (TLC/HPLC) Purity Check (TLC/HPLC)->Column Chromatography Re-chromatograph if impure Pure this compound Pure this compound Purity Check (TLC/HPLC)->Pure this compound Spectroscopic Analysis Spectroscopic Analysis Pure this compound->Spectroscopic Analysis

Fig. 1: Experimental workflow for the isolation and characterization of this compound.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the currently available literature. However, based on the well-documented activities of its close structural analogs, Rhodomyrtone and Rhodomyrtosone B, it is plausible that this compound possesses similar pharmacological properties.

Rhodomyrtone is known for its potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4] Furthermore, Rhodomyrtone has demonstrated anti-inflammatory and anti-cancer activities.[2]

Potential Signaling Pathway Modulation

The anti-inflammatory and anti-metastatic effects of rhodomyrtone have been attributed to its ability to modulate key cellular signaling pathways. For instance, rhodomyrtone has been shown to inhibit the Raf/extracellular signal-regulated kinase (Raf/ERK), p38 mitogen-activated protein kinase (p38 MAPK), and focal adhesion kinase/Akt (FAK/Akt) signaling pathways, often through the downregulation of NF-κB activity.[2] Given the structural similarities, it is hypothesized that this compound may exert its biological effects through similar mechanisms.

G cluster_nucleus Cell Nucleus Rhodomyrtosone_I This compound (Hypothesized) IKK IKK Rhodomyrtosone_I->IKK Inhibition IkappaB IκBα IKK->IkappaB Phosphorylation (Inactivation) NFkappaB_p65_p50 NF-κB (p65/p50) IkappaB->NFkappaB_p65_p50 Sequesters NFkappaB_p65_p50_nucleus NF-κB (p65/p50) NFkappaB_p65_p50->NFkappaB_p65_p50_nucleus Translocation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_p65_p50_nucleus->Proinflammatory_Genes Transcription

References

Rhodomyrtosone I and its naturally occurring isomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Rhodomyrtosone I and its Naturally Occurring Isomers for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound belongs to the acylphloroglucinol class of natural products, a group of compounds characterized by their complex chemical structures and significant biological activities. These compounds are predominantly isolated from plants of the Myrtaceae family, with Rhodomyrtus tomentosa being a prominent source. While research has identified a range of Rhodomyrtosone isomers with potent antibacterial, anti-inflammatory, and anticancer properties, specific quantitative data for this compound remains limited in publicly available scientific literature. This guide provides a comprehensive overview of the available information on this compound and its well-studied isomers, including Rhodomyrtone and Rhodomyrtosone B, to serve as a valuable resource for researchers and drug development professionals.

Naturally Occurring Isomers and Their Source

This compound and its isomers are primarily extracted from the leaves of Rhodomyrtus tomentosa, a shrub native to Southern and Southeastern Asia. This plant has a history of use in traditional medicine for treating various ailments, which has prompted scientific investigation into its bioactive constituents. The key isomers and related compounds that have been isolated and characterized include:

  • Rhodomyrtone: A well-studied acylphloroglucinol with significant antibacterial and anti-inflammatory activities.

  • Rhodomyrtosone B: Another prominent isomer with potent antibacterial effects, particularly against Gram-positive bacteria.[1]

  • Tomentosone C: A related acylphloroglucinol with demonstrated antimicrobial properties.[2]

  • Other Isomers: Rhodomyrtosone A, C, D, F, G, and H have also been identified, though they are less extensively studied.

Biological Activities and Quantitative Data

Antibacterial Activity

Rhodomyrtone and Rhodomyrtosone B exhibit potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Their mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and subsequent cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of Rhodomyrtone and Isomers against Various Bacteria

CompoundBacteriumStrainMIC (µg/mL)Reference
RhodomyrtoneStaphylococcus aureusATCC 259230.39[3]
RhodomyrtoneMethicillin-resistant S. aureus (MRSA)Clinical Isolates0.39 - 0.78[3]
RhodomyrtoneStreptococcus pyogenes--[3]
RhodomyrtonePropionibacterium acnes-0.12 - 0.5[4]
RhodomyrtoneStaphylococcus epidermidisATCC 359840.39
Rhodomyrtosone BMethicillin-resistant S. aureus (MRSA)-0.62 - 1.25
Tomentosone CStaphylococcus aureus-3.66[2]
Cytotoxicity and Anti-inflammatory Activity

Rhodomyrtone has also been evaluated for its effects on mammalian cells and its anti-inflammatory properties.

Table 2: IC50 Values of Rhodomyrtone for Cytotoxicity and Anti-inflammatory Enzyme Inhibition

ActivityCell Line / EnzymeIC50Reference
AnticancerH460 (Human Lung Cancer)6.12 µM[5]
AnticancerPC3 (Human Prostate Cancer)13.30 µM[5]
Anti-inflammatory (Anticaries)F-ATPase (S. mutans)24 µM[6]
Anti-inflammatory (Anticaries)Phosphotransferase system (PTS) (S. mutans)19 µM[6]
Anti-inflammatory (Anticaries)Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (S. mutans)23 µM[6]
Anti-inflammatory (Anticaries)Pyruvate kinase (PK) (S. mutans)28 µM[6]

Signaling Pathways

The biological effects of Rhodomyrtosone isomers are mediated through their interaction with various cellular signaling pathways.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of Rhodomyrtone and Rhodomyrtosone B is the targeting of the bacterial cell membrane. This interaction leads to a cascade of events culminating in bacterial cell death.

Rhodomyrtosone Rhodomyrtosone Isomers Membrane Bacterial Cell Membrane Rhodomyrtosone->Membrane Targets Permeability Increased Membrane Permeability Membrane->Permeability Leads to Disruption Disruption of Cellular Processes Permeability->Disruption Causes Death Bacterial Cell Death Disruption->Death Results in

Caption: Antibacterial mechanism of Rhodomyrtosone isomers.

Anti-inflammatory Signaling Pathways

Extracts of Rhodomyrtus tomentosa, rich in acylphloroglucinols, have been shown to exert anti-inflammatory effects by modulating key inflammatory signaling pathways. It is highly probable that this compound and its isomers contribute to this activity. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK MAPK MAPK (p38, ERK, JNK) Stimulus->MAPK NFkB NF-κB IKK->NFkB Activates Transcription Gene Transcription NFkB->Transcription AP1 AP-1 MAPK->AP1 Activates AP1->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Rhodomyrtosone Rhodomyrtosone Isomers Rhodomyrtosone->IKK Inhibits Rhodomyrtosone->MAPK Inhibits

Caption: Anti-inflammatory signaling pathways modulated by Rhodomyrtosone isomers.

Experimental Protocols

General Protocol for Isolation of Rhodomyrtosone Isomers from Rhodomyrtus tomentosa

This protocol outlines the general steps for the extraction and isolation of acylphloroglucinols from the leaves of R. tomentosa.

Start Start: Dried, powdered R. tomentosa leaves Extraction Maceration with Ethanol or Acetone Start->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partition Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) CrudeExtract->Partition Fractions Fractions of varying polarity Partition->Fractions Chromatography Column Chromatography (Silica Gel) Fractions->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Isomers Isolated Rhodomyrtosone Isomers Purification->Isomers

Caption: General workflow for the isolation of Rhodomyrtosone isomers.

Detailed Steps:

  • Extraction: Dried and powdered leaves of Rhodomyrtus tomentosa are macerated with a suitable solvent, typically ethanol or acetone, at room temperature for several days. This process is often repeated to ensure exhaustive extraction.

  • Concentration: The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatographic Separation: The fractions, particularly the less polar ones like the n-hexane and ethyl acetate fractions, are subjected to column chromatography on silica gel. A gradient elution system with a mixture of solvents (e.g., hexane and ethyl acetate) is used to separate the different compounds.

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure isomers.

  • Structure Elucidation: The structures of the isolated compounds are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

General Protocol for Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

Detailed Steps:

  • Preparation of Stock Solution: A stock solution of the test compound (e.g., Rhodomyrtosone isomer) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A two-fold serial dilution of the stock solution is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

represent a promising class of bioactive compounds with significant potential for the development of new therapeutics, particularly in the area of infectious diseases. While a substantial body of research exists for isomers like Rhodomyrtone and Rhodomyrtosone B, further investigation is critically needed to elucidate the specific biological activities and quantitative data for this compound. This guide provides a foundational understanding of these compounds, summarizing the current knowledge and providing detailed experimental frameworks to facilitate future research in this exciting field. The potent antibacterial activity against resistant pathogens, coupled with their anti-inflammatory properties, underscores the importance of continued exploration of the Rhodomyrtosone family of acylphloroglucinols.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Rhodomyrtosone I

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodomyrtosone I is a member of the acylphloroglucinol class of compounds, a group of natural products isolated from Rhodomyrtus tomentosa (Aiton) Hassk. This plant, commonly known as rose myrtle, has a history of use in traditional medicine across Southeast Asia. Acylphloroglucinols, including the closely related and more extensively studied rhodomyrtone, have demonstrated a wide range of biological activities, including potent antibacterial effects against Gram-positive bacteria, as well as antioxidant and anticancer properties.[1] The structural complexity and therapeutic potential of these compounds make their efficient isolation and purification a critical step for further research and drug development.

This document provides a detailed protocol for the isolation and purification of this compound from the leaves of Rhodomyrtus tomentosa. While a specific protocol for this compound is not explicitly available in the current literature, the following methodology is a comprehensive compilation and adaptation of established procedures for the isolation of structurally similar rhodomyrtosones from the same plant source.[2]

Data Presentation

Quantitative data on the yield and purity of this compound are not available in the reviewed scientific literature. However, for comparative purposes, the following table summarizes reported data for related acylphloroglucinol compounds isolated from Rhodomyrtus tomentosa.

CompoundPlant MaterialExtraction SolventPurification MethodYield (%)Purity (%)Reference
RhodomyrtoneDried Leaves95% EthanolColumn ChromatographyNot Reported≥98% (Commercial Standard)[3]
Tomentosone CDried LeavesEthanolColumn ChromatographyNot ReportedNot Reported[4]
Rhodomyrtosone BDried LeavesAcetoneColumn ChromatographyNot ReportedNot Reported[2]
Rhodomyrtone-rich Fraction (F4)Dried Leaves95% EthanolPartitioning & Column Chromatography48.9% (of fraction)Not Reported[5]

Experimental Protocols

This section details the step-by-step methodology for the isolation and purification of this compound.

Plant Material Collection and Preparation
  • Collection: Collect fresh leaves of Rhodomyrtus tomentosa. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Drying: Air-dry the leaves at room temperature in a well-ventilated area, protected from direct sunlight, until they are brittle.

  • Grinding: Grind the dried leaves into a fine powder using a mechanical grinder.

Extraction of Crude Acylphloroglucinols

Two primary extraction methods are reported for related compounds, both of which are suitable for obtaining a crude extract containing this compound.

Method A: Ethanolic Maceration [3]

  • Macerate the powdered leaves in 95% ethanol at a ratio of 1:10 (w/v) at room temperature for 72 hours with occasional stirring.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.

Method B: Acetone Extraction [2]

  • Soak the powdered leaves in acetone at room temperature for 24 hours.

  • Filter the extract and repeat the process three times with fresh solvent.

  • Combine the acetone extracts and evaporate the solvent under vacuum to yield the crude acetone extract.

Fractionation of the Crude Extract

To enrich the acylphloroglucinol content, the crude extract is subjected to liquid-liquid partitioning.

  • Suspend the crude extract in a 90% methanol-water solution.

  • Perform successive partitioning with n-hexane to remove nonpolar constituents like fats and waxes. Discard the n-hexane fraction.

  • Subsequently, partition the methanol-water layer with ethyl acetate. The acylphloroglucinols will preferentially move into the ethyl acetate phase.

  • Collect the ethyl acetate fraction and concentrate it to dryness to yield an acylphloroglucinol-enriched fraction.

Chromatographic Purification of this compound

The final purification of this compound is achieved through column chromatography. This is a representative protocol, and optimization of the mobile phase may be required based on thin-layer chromatography (TLC) analysis of the fractions.

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

Procedure:

  • Prepare a silica gel column by making a slurry in n-hexane and packing it into a glass column.

  • Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing proportions of ethyl acetate.

  • Collect fractions of a consistent volume (e.g., 20 mL).

  • Monitor the fractions by TLC, using a suitable mobile phase (e.g., n-hexane:ethyl acetate 8:2) and visualizing the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Further purify the pooled fractions using repeated column chromatography or preparative TLC if necessary to achieve high purity.

  • Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of this compound.

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow plant Rhodomyrtus tomentosa Leaves drying Drying and Grinding plant->drying powder Powdered Leaf Material drying->powder extraction Extraction (Ethanol or Acetone) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/EtOAc) crude_extract->partitioning enriched_fraction Acylphloroglucinol-Enriched Fraction partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc Monitoring pure_compound Pure this compound fractions->pure_compound Pooling & Evaporation tlc->fractions

Caption: Workflow for this compound Isolation.

Putative Signaling Pathway

While the specific signaling pathways affected by this compound have not been elucidated, the closely related compound rhodomyrtone is known to target the bacterial cell membrane, leading to a cascade of downstream effects. The following diagram illustrates this proposed mechanism of action, which may be similar for this compound due to structural similarities.

putative_signaling_pathway rhodomyrtosone This compound (Putative) cell_membrane Bacterial Cell Membrane rhodomyrtosone->cell_membrane Targets membrane_fluidity Increased Membrane Fluidity cell_membrane->membrane_fluidity membrane_potential Dissipation of Membrane Potential cell_membrane->membrane_potential protein_leakage Cytoplasmic Protein Leakage membrane_fluidity->protein_leakage atp_release ATP Release membrane_potential->atp_release cell_death Bacterial Cell Death atp_release->cell_death protein_leakage->cell_death

Caption: Proposed Mechanism of Action.

References

Application Notes and Protocols: Total Synthesis of Rhodomyrtosone B and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of Rhodomyrtosone B, a natural product with significant antibiotic properties, and its analogues. The methodologies outlined are based on established synthetic routes from peer-reviewed literature, offering a guide for the chemical synthesis and exploration of this important class of acylphloroglucinols.

Introduction

Rhodomyrtosone B is a natural product isolated from the plant Rhodomyrtus tomentosa.[1] It belongs to the acylphloroglucinol class of compounds and has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The unique structural features of Rhodomyrtosone B, characterized by a highly oxygenated β-triketone moiety fused to an acylphloroglucinol core, present an interesting synthetic challenge.[1] The development of efficient total synthesis methods is crucial for producing sufficient quantities for biological studies and for generating analogues to explore structure-activity relationships (SAR) and develop new therapeutic agents.[4][5]

This document details two primary synthetic strategies for Rhodomyrtosone B: a sequential approach involving a dehydrative cyclization and a more convergent three-component coupling reaction. Additionally, it provides insights into the synthesis of analogues with modified acyl side chains to enhance antibacterial potency.

I. Total Synthesis of Rhodomyrtosone B

Two effective strategies for the total synthesis of Rhodomyrtosone B have been reported, each with distinct advantages.

A. Strategy 1: Dehydrative Cyclization Approach

This approach involves the synthesis of a key vinylogous acid intermediate followed by an acid-catalyzed dehydrative cyclization to yield Rhodomyrtosone B.

Experimental Workflow:

cluster_0 Synthesis of Vinylogous Acid Intermediate (5) cluster_1 Dehydrative Cyclization A Acylphloroglucinol (7) B Nickel(II)-catalyzed 1,4-conjugate addition A->B D Vinylogous acid (5) B->D Yield C Syncarpic acid (10) C->B E Vinylogous acid (5) F TFA, HFIP 60 °C, 12 h E->F 42% yield [1] G Rhodomyrtosone B (2) F->G 42% yield [1] cluster_0 One-Pot Synthesis of Rhodomyrtosone B (2) A Acylphloroglucinol (7) D Sc(OTf)3, CSA i-PrOH, 80 °C, 6 h A->D B Dimethyl acetal (15) B->D C Syncarpic acid (10) C->D E Rhodomyrtosone B (2) D->E Yield A Protected Phloroglucinol Core B Friedel-Crafts Acylation (Varying Acyl Chlorides) A->B C Acylated Phloroglucinol Intermediate B->C D Condensation with Syncarpic Acid Derivative C->D E Rhodomyrtosone B Analogue D->E A Rhodomyrtosone B B Bacterial Cell Membrane A->B Interaction C Membrane Perturbation B->C D Increased Membrane Permeability C->D E Cell Lysis and Disruption D->E F Bactericidal Action E->F

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Rhodomyrtosone B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtosone B, also referred to as Rhodomyrtone in some literature, is a natural acylphloroglucinol isolated from the leaves of Rhodomyrtus tomentosa.[1][2] This compound has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3][4] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and perturbation of the membrane potential.[1][2] These characteristics make Rhodomyrtosone B a promising candidate for the development of new antimicrobial agents.

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Rhodomyrtosone B, presents a summary of reported MIC values, and illustrates the experimental workflow and the compound's mechanism of action.

Data Presentation

Table 1: Reported Minimum Inhibitory Concentration (MIC) Values of Rhodomyrtosone B against various bacteria.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusMethicillin-Resistant (MRSA)0.62 - 1.25[1][2]
Enterococcus faecalisVancomycin-Resistant (VRE)2.5[1][2]
Staphylococcus aureusClinical Isolates0.25 - 8[5]
Streptococcus pneumoniae-0.125 - 1[6]
Propionibacterium acnes-0.12 - 0.5[6]
Clostridium difficile-0.625 - 2.5[6]

Experimental Protocols

The broth microdilution method is a widely accepted and utilized technique for determining the MIC of antimicrobial agents and is the recommended method for Rhodomyrtosone B.[2][7]

Protocol: Broth Microdilution Assay for MIC Determination of Rhodomyrtosone B

1. Materials and Reagents:

  • Rhodomyrtosone B (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettes

  • Spectrophotometer or microplate reader

  • Incubator (37°C)

  • Positive control antibiotic (e.g., vancomycin for MRSA)

  • Negative control (broth and solvent only)

  • Growth indicator dye (e.g., resazurin, optional)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm.

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Rhodomyrtosone B Dilutions:

  • Prepare a stock solution of Rhodomyrtosone B in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1 mg/mL).

  • Perform serial two-fold dilutions of the Rhodomyrtosone B stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

4. Assay Procedure:

  • Add 100 µL of the appropriate Rhodomyrtosone B dilution to the corresponding wells of the 96-well microtiter plate.

  • Add 100 µL of the prepared bacterial inoculum to each well containing the Rhodomyrtosone B dilutions. The final volume in each well will be 200 µL.

  • Include the following controls on each plate:

    • Positive Control: Wells containing a known antibiotic (e.g., vancomycin) and the bacterial inoculum.

    • Negative Control (Sterility Control): Wells containing only sterile CAMHB.

    • Growth Control: Wells containing CAMHB and the bacterial inoculum without any antimicrobial agent.

    • Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve Rhodomyrtosone B and the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

  • Seal the plate and incubate at 37°C for 16-20 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of Rhodomyrtosone B that completely inhibits visible growth of the bacterium.

  • Optionally, a growth indicator dye like resazurin can be added to each well and incubated for a further 2-4 hours. A color change (e.g., from blue to pink) indicates bacterial growth. The MIC is the lowest concentration where no color change is observed.

  • The results can also be read using a microplate reader at a wavelength of 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compound Prepare Rhodomyrtosone B Serial Dilutions start->prep_compound add_bacteria Add Bacterial Inoculum to Wells prep_bacteria->add_bacteria add_compound Add Rhodomyrtosone B Dilutions to Wells prep_compound->add_compound add_controls Add Controls (Positive, Negative, Growth, Solvent) add_bacteria->add_controls incubate Incubate at 37°C for 16-20 hours add_controls->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for determining the MIC of Rhodomyrtosone B.

signaling_pathway cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_outcome Outcome rhodo Rhodomyrtosone B membrane Bacterial Cell Membrane rhodo->membrane Targets sigb SigB Activity rhodo->sigb Inhibits potential Membrane Potential membrane->potential Perturbs permeability Membrane Permeability membrane->permeability Increases death Bacterial Cell Death potential->death Leads to permeability->death Leads to virulence Virulence Factor Expression sigb->virulence Controls

Caption: Proposed mechanism of action of Rhodomyrtosone B.

References

Application of Rhodomyrtosone I in anti-biofilm formation research

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The query specified "Rhodomyrtosone I". However, the vast majority of published research on the anti-biofilm properties of compounds from Rhodomyrtus tomentosa focuses on Rhodomyrtone . While related compounds like Rhodomyrtosone B have been identified, Rhodomyrtone is the most extensively studied for its potent anti-biofilm activity. Therefore, this document provides detailed application notes and protocols based on the available scientific literature for Rhodomyrtone.

Application Notes

Rhodomyrtone, an acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa, has emerged as a promising natural product in the field of antimicrobial research, particularly for its potent activity against biofilm-forming bacteria.[1] Biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously difficult to eradicate and contribute to persistent infections and antibiotic resistance. Rhodomyrtone has demonstrated significant efficacy in both preventing the formation of biofilms and disrupting established ones, making it a valuable tool for researchers in microbiology, infectious diseases, and drug development.

Mechanism of Action

Rhodomyrtone exerts its anti-biofilm effects through a multi-faceted approach. It has been shown to interfere with the synthesis of crucial cellular macromolecules, including proteins and nucleic acids.[2] Furthermore, it can modulate the transcription of genes involved in biofilm formation. For instance, in Staphylococcus aureus and Staphylococcus epidermidis, rhodomyrtone has been observed to reduce the transcription of the atl and ica genes, which are critical for primary attachment and biofilm accumulation, respectively.[3][4]

Some studies also suggest that rhodomyrtone can interfere with quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and virulence factor production. By disrupting QS signaling, rhodomyrtone can effectively inhibit the establishment of biofilms.

Data Presentation

The following tables summarize the quantitative data on the anti-biofilm and antimicrobial activity of Rhodomyrtone against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Rhodomyrtone

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus (clinical isolates)0.25 - 2Not specified[5]
Staphylococcus epidermidis (clinical isolates)0.25 - 2Not specified[5]
Staphylococcus aureus ATCC 259230.5Not specified[3]
Staphylococcus epidermidis O470.5Not specified[3]
Staphylococcus pseudintermedius (clinical isolates)0.5 - 22 - 8[2][6]
Methicillin-resistant S. aureus (MRSA)0.39 - 0.780.39 - 12.5[1]
Streptococcus pneumoniae (clinical isolates)0.125 - 1Not specified[2]
Propionibacterium acnes0.125 - 2Not specified[7]

Table 2: Biofilm Inhibition and Eradication by Rhodomyrtone

Bacterial StrainConcentrationEffect% Inhibition/ReductionReference
Staphylococcus spp.16 x MICReduction of 24h biofilmNot specified[5][7]
Staphylococcus spp.64 x MICDestruction of 5-day established biofilmNot specified[5][7]
Streptococcus mutans50 µMReduction of biofilm biomassup to 59%[8][9]
Streptococcus pneumoniae (clinical isolates)1/8 x MICInhibition of biofilm formationSignificant (P < 0.05)[2]
Staphylococcus pseudintermediusSub-MICsInhibition of biofilm formationSignificant (P < 0.05)[2][6]

Experimental Protocols

Crystal Violet Assay for Biofilm Inhibition

This protocol is used to quantify the inhibition of biofilm formation by Rhodomyrtone.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth (TSB) supplemented with glucose)

  • Rhodomyrtone stock solution

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) crystal violet solution

  • 30% (v/v) acetic acid or 95% ethanol

  • Microplate reader

Protocol:

  • Prepare a serial dilution of Rhodomyrtone in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 10^6 CFU/mL). Include positive control wells (bacteria without Rhodomyrtone) and negative control wells (medium only).

  • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 24-48 hours.

  • After incubation, gently remove the planktonic cells by washing the wells twice with PBS.

  • Air-dry the plate.

  • Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 30 minutes at room temperature.

  • Remove the excess stain by washing with PBS.

  • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the formula: [1 - (OD570 of treated well / OD570 of control well)] x 100.

Time-Kill Assay

This protocol determines the bactericidal activity of Rhodomyrtone over time.

Materials:

  • Bacterial culture

  • Appropriate growth medium

  • Rhodomyrtone stock solution

  • Sterile test tubes or flasks

  • Incubator shaker

  • Apparatus for serial dilution and plating (e.g., agar plates, spreader)

Protocol:

  • Prepare a bacterial suspension in the logarithmic growth phase and adjust the concentration to approximately 10^6 CFU/mL in fresh growth medium.

  • Add Rhodomyrtone at desired concentrations (e.g., 2x, 4x MIC) to the bacterial suspension. Include a control tube without Rhodomyrtone.

  • Incubate the cultures at the appropriate temperature with shaking.

  • At specific time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each culture.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto appropriate agar plates.

  • Incubate the plates until colonies are visible.

  • Count the number of colonies (CFU/mL) for each time point and treatment.

  • Plot the log10 CFU/mL against time to generate a time-kill curve. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay bacterial_culture Bacterial Culture incubation Incubation (24-48h) bacterial_culture->incubation rhodomyrtone_prep Rhodomyrtone Dilution rhodomyrtone_prep->incubation washing Washing (PBS) incubation->washing staining Staining (Crystal Violet) washing->staining solubilization Solubilization staining->solubilization measurement Absorbance Reading solubilization->measurement

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

mechanism_of_action cluster_cellular_targets Cellular Targets cluster_outcomes Anti-Biofilm Outcomes rhodomyrtone Rhodomyrtone macromolecules Macromolecule Synthesis (Protein, Nucleic Acid) rhodomyrtone->macromolecules inhibits gene_transcription Gene Transcription (atl, ica) rhodomyrtone->gene_transcription downregulates quorum_sensing Quorum Sensing rhodomyrtone->quorum_sensing interferes with inhibition Inhibition of Biofilm Formation macromolecules->inhibition gene_transcription->inhibition quorum_sensing->inhibition disruption Disruption of Mature Biofilm inhibition->disruption

Caption: Proposed Mechanism of Action for Rhodomyrtone's Anti-Biofilm Activity.

References

Investigating the Immunomodulatory Effects of Rhodomyrtosone I: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Rhodomyrtosone I is a member of the acylphloroglucinol class of compounds, naturally occurring in plants such as Rhodomyrtus tomentosa. While the immunomodulatory activities of Rhodomyrtus tomentosa extracts and its primary active constituent, rhodomyrtone, have been the subject of considerable research, specific data on the immunomodulatory effects of this compound are not extensively available in current scientific literature.

This document, therefore, provides a detailed overview of the known immunomodulatory effects of the closely related and well-studied compound, rhodomyrtone, as a foundational guide for investigating this compound. It is hypothesized that this compound may exhibit similar properties due to structural similarities. The protocols and data presented herein for rhodomyrtone can serve as a robust starting point for the experimental investigation of this compound.

Immunomodulatory Profile of Rhodomyrtone

Rhodomyrtone has demonstrated significant immunomodulatory activities, primarily characterized by its anti-inflammatory properties. It influences the production of key signaling molecules and modulates inflammatory pathways.

Effects on Cytokine Production

Rhodomyrtone has been shown to modulate the expression of various pro-inflammatory and anti-inflammatory cytokines. In various cell models, including macrophages, rhodomyrtone treatment has led to a dose-dependent reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8)[1][2]. Conversely, it has been observed to increase the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10)[3].

Table 1: Effect of Rhodomyrtone on Cytokine Expression

CytokineCell TypeStimulantEffect of RhodomyrtoneReference
TNF-αTHP-1 MonocytesHeat-killed MRSADown-regulation[2]
IL-1βRainbow Trout Head Kidney MacrophagesLPSDown-regulation[3]
IL-6THP-1 MonocytesHeat-killed MRSAUp-regulation[2]
IL-8Rainbow Trout Head Kidney MacrophagesLPSDown-regulation[3]
IL-10Rainbow Trout Head Kidney Macrophages-Up-regulation[3]
TGF-βRainbow Trout Head Kidney Macrophages-Up-regulation[3]
Impact on Inflammatory Mediators

Beyond cytokines, rhodomyrtone also affects other key inflammatory mediators. Studies have demonstrated its ability to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-activated macrophages[1]. This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression[3].

Table 2: Effect of Rhodomyrtone on Inflammatory Mediators

MediatorEnzymeCell TypeStimulantEffect of RhodomyrtoneReference
Nitric Oxide (NO)iNOSRAW264.7 MacrophagesLPSInhibition[1]
Prostaglandin E2 (PGE2)COX-2RAW264.7 MacrophagesLPSInhibition[1]

Signaling Pathways Modulated by Rhodomyrtone

Rhodomyrtone exerts its immunomodulatory effects by targeting key inflammatory signaling pathways. The primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Rhodomyrtone has been shown to suppress the activation of NF-κB in response to inflammatory stimuli[1][4]. This is a critical mechanism underlying its anti-inflammatory effects, as NF-κB activation is required for the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and iNOS.

Figure 1: Proposed mechanism of Rhodomyrtone in the NF-κB signaling pathway.

MAPK Signaling Pathway

The MAPK pathway, including ERK, p38, and JNK, is another crucial signaling cascade in the inflammatory response. Rhodomyrtone has been found to modulate MAPK signaling, contributing to the decreased expression of inflammatory mediators[4].

Experimental Protocols

The following are detailed protocols that can be adapted for the investigation of this compound's immunomodulatory effects, based on established methods for rhodomyrtone.

Cell Culture and Treatment
  • Cell Line: RAW264.7 (murine macrophages) or THP-1 (human monocytes) are suitable cell lines.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment:

    • Seed cells in appropriate culture plates.

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 6-24 hours).

    • Include appropriate vehicle controls (e.g., DMSO).

Experimental_Workflow Cell_Culture Cell Culture (RAW264.7 or THP-1) Seeding Cell Seeding Cell_Culture->Seeding Pre-treatment Pre-treatment with This compound Seeding->Pre-treatment Stimulation Inflammatory Stimulation (e.g., LPS) Pre-treatment->Stimulation Incubation Incubation Stimulation->Incubation Analysis Downstream Analysis Incubation->Analysis

Figure 2: General experimental workflow for in vitro immunomodulatory studies.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, collect the cell culture supernatant.

  • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for another 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Collect cell culture supernatants after treatment.

  • Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10).

  • Follow the manufacturer's instructions for the assay protocol.

  • Briefly, coat a 96-well plate with capture antibody.

  • Add standards and samples (supernatants).

  • Add detection antibody, followed by a streptavidin-HRP conjugate.

  • Add substrate solution and stop the reaction.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify band intensities using densitometry software.

Conclusion

While direct evidence for the immunomodulatory effects of this compound is currently limited, the extensive research on its structural analog, rhodomyrtone, provides a strong rationale and a clear roadmap for its investigation. The protocols and data presented in these application notes offer a comprehensive framework for researchers to explore the potential of this compound as a novel immunomodulatory agent. Future studies should focus on directly assessing the effects of this compound on cytokine production, inflammatory mediator release, and key signaling pathways to elucidate its specific mechanisms of action and therapeutic potential.

References

Troubleshooting & Optimization

Improving the solubility and stability of Rhodomyrtosone I for assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility and stability of Rhodomyrtosone B for reliable and reproducible in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is Rhodomyrtosone B and why is its solubility a challenge?

A1: Rhodomyrtosone B is a natural acylphloroglucinol compound isolated from the leaves of Rhodomyrtus tomentosa.[1][2] Like many other natural products, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions commonly used in biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.

Q2: What is the recommended solvent for preparing a stock solution of Rhodomyrtosone B?

A2: Based on studies of the closely related compound Rhodomyrtone, 100% dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of Rhodomyrtosone B.[3] It is crucial to ensure the compound is fully dissolved in DMSO before further dilution into aqueous assay media.

Q3: How can I prevent my Rhodomyrtosone B from precipitating in the assay medium?

A3: To prevent precipitation, it is essential to perform serial dilutions of the DMSO stock solution in the aqueous medium. Avoid adding a large volume of the concentrated DMSO stock directly to the aqueous buffer. A common practice is to ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to minimize solvent-induced artifacts and cytotoxicity.

Q4: What are the typical signs of compound precipitation in my assay plate?

A4: Visual signs of precipitation include cloudiness, turbidity, or the formation of visible particles in the wells of your microplate. This can often be observed by holding the plate up to a light source. Spectrophotometric readings at wavelengths around 600-700 nm can also be used to detect light scattering caused by precipitates.

Q5: How does Rhodomyrtosone B exert its biological activity?

A5: Rhodomyrtosone B exhibits its antibacterial effects primarily by targeting and disrupting the bacterial cell membrane.[1][2] This leads to increased membrane permeability and perturbation of the membrane potential.[1][2] Studies on the related compound Rhodomyrtone suggest it may also modulate signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways in mammalian cells.

Troubleshooting Guide

This guide addresses common problems encountered when working with Rhodomyrtosone B and other hydrophobic compounds in assays.

Problem Possible Cause Recommended Solution
Compound precipitates upon dilution in aqueous buffer. The compound's solubility limit in the final assay buffer has been exceeded.- Prepare a higher concentration stock solution in 100% DMSO. - Perform serial dilutions in the assay buffer, ensuring thorough mixing at each step. - Decrease the final concentration of Rhodomyrtosone B in the assay. - Increase the final percentage of DMSO in the assay medium (be mindful of potential solvent effects on your cells or target).
Inconsistent results between replicate wells. Uneven dissolution or precipitation of the compound.- Vortex the stock solution thoroughly before each use. - After adding the compound to the assay plate, mix gently by pipetting up and down or by using a plate shaker. - Visually inspect each well for any signs of precipitation before starting the assay.
High background signal or assay interference. Compound aggregation or interference with the assay readout (e.g., fluorescence quenching or enhancement).- Include a "compound-only" control (assay buffer + Rhodomyrtosone B) to measure any intrinsic signal from the compound. - Test the effect of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. - If using a fluorescence-based assay, run a spectrum of the compound to check for overlapping excitation or emission wavelengths with your fluorescent probe.
Loss of compound activity over time. Instability of the compound in the stock solution or assay medium.- Prepare fresh stock solutions regularly and store them appropriately (see stability section). - Minimize the time the compound is in the aqueous assay buffer before the experiment is initiated. - Perform a time-course experiment to assess the stability of the compound under your specific assay conditions.
No observable biological effect. The compound concentration is too low, or the compound has degraded.- Confirm the concentration and purity of your Rhodomyrtosone B stock. - Test a wider range of concentrations in your assay. - Prepare a fresh stock solution from a new batch of the compound.

Data Presentation

Solubility of Rhodomyrtosone B (Qualitative)

While specific quantitative solubility data for Rhodomyrtosone B is limited in the literature, the following table provides a general guide based on the known properties of acylphloroglucinols and the related compound Rhodomyrtone.

Solvent Solubility Notes
WaterInsolubleRhodomyrtone, a closely related compound, is not soluble in water.[3]
Phosphate-Buffered Saline (PBS)Insoluble
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.[3]
EthanolLikely SolubleMany natural products are soluble in ethanol.
MethanolLikely Soluble
Dichloromethane (DCM)Likely Soluble
ChloroformLikely Soluble
Stability of Rhodomyrtosone B Stock Solutions (General Recommendations)
Storage Condition Recommended Duration Notes
-20°C in 100% DMSOUp to 6 monthsFor long-term storage, aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light.
4°C in 100% DMSOUp to 1 monthFor short-term storage. Protect from light.
Room Temperature in Assay BufferA few hoursIt is recommended to prepare working solutions fresh for each experiment.

Experimental Protocols

Detailed Methodology: Preparation of Rhodomyrtosone B for In Vitro Assays

This protocol provides a step-by-step guide for preparing Rhodomyrtosone B solutions to minimize solubility issues.

Materials:

  • Rhodomyrtosone B (solid powder)

  • 100% Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Calculate the required mass of Rhodomyrtosone B to prepare a 10 mM stock solution in your desired volume of DMSO.

    • Weigh the solid Rhodomyrtosone B into a sterile, light-protected microcentrifuge tube.

    • Add the calculated volume of 100% DMSO.

    • Vortex the solution for at least 2 minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no visible particles.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

  • Preparation of Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to prepare intermediate concentrations if needed.

    • For the final dilution into your aqueous assay buffer, ensure that the volume of DMSO added is minimal to keep the final DMSO concentration in the assay below 0.5%. For example, to achieve a 10 µM final concentration, you can add 1 µL of a 1 mM intermediate stock to 99 µL of assay medium.

    • Mix the final working solution thoroughly by gentle pipetting immediately after adding the DMSO solution to the aqueous buffer.

Detailed Methodology: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of Rhodomyrtosone B against bacteria.[1]

Materials:

  • Rhodomyrtosone B stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microplates

  • Plate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Dilute the overnight bacterial culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Serial Dilutions of Rhodomyrtosone B:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the Rhodomyrtosone B stock solution to the first well and mix well by pipetting. This will be your highest concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculate the Plate:

    • Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC:

    • The MIC is the lowest concentration of Rhodomyrtosone B that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Mandatory Visualization

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare 10 mM Stock in 100% DMSO Serial_Dilution Serial Dilutions in Assay Buffer Stock_Solution->Serial_Dilution Ensure final DMSO concentration is low Add_to_Plate Add Compound to Assay Plate Serial_Dilution->Add_to_Plate Incubate Incubate with Cells/Bacteria Add_to_Plate->Incubate Readout Measure Assay Readout Incubate->Readout Data_Processing Process Raw Data Readout->Data_Processing Determine_Activity Determine IC50/MIC Data_Processing->Determine_Activity

Caption: Experimental workflow for using Rhodomyrtosone B in in vitro assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor RAS RAS Receptor->RAS IKK IKK Receptor->IKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation) ERK->Transcription IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB releases NFkB->Transcription Rhodomyrtosone_B Rhodomyrtosone B Rhodomyrtosone_B->RAF inhibits? Rhodomyrtosone_B->IKK inhibits? External_Stimulus External Stimulus (e.g., LPS, Growth Factors) External_Stimulus->Receptor

Caption: Potential modulation of MAPK and NF-κB signaling pathways by Rhodomyrtosone B.

References

Optimizing extraction yield of Rhodomyrtosone I from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing Rhodomyrtosone I Extraction

Welcome to the technical support center for the extraction of this compound from plant material, primarily Rhodomyrtus tomentosa. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address specific issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for extracting this compound?

A1: The most frequently cited method for this compound extraction is maceration using 95% ethanol.[1][2] This technique involves soaking the dried, powdered plant material in the solvent for an extended period, typically several days, at room temperature.[1][2] For a more environmentally friendly and potentially faster extraction, ultrasound-assisted extraction (UAE) using solvents like propylene glycol has also been explored.[3][4][5]

Q2: How can I quantify the amount of this compound in my extract?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for quantifying this compound.[6][7][8] A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.[6][7] Detection is commonly set at a wavelength of 254 nm.[9]

Q3: What are the key parameters to consider for optimizing the extraction yield?

A3: To maximize the yield of this compound, you should consider optimizing the following parameters:

  • Solvent Choice: Ethanol (95%) is a common and effective solvent.[1][2] Propylene glycol has been identified as a promising green alternative.[3][5]

  • Temperature: For ultrasound-assisted extraction with propylene glycol, a temperature of 30°C was found to be optimal for extracting phenolic compounds.[3][5]

  • Extraction Time: An extraction time of 40 minutes was optimal for UAE with propylene glycol.[3][5]

  • Solid-to-Liquid Ratio: A ratio of 0.05 g/mL was determined to be optimal for UAE with propylene glycol.[3][5]

Q4: Is this compound stable during extraction and storage?

A4: this compound stability is a critical factor. Bench-top stability studies have shown that it can be stable at concentrations of 0.1 and 100 µg/mL.[8][10] However, exposure to high temperatures, extreme pH, or light could potentially lead to degradation. It is advisable to store extracts in a cool, dark place.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete extraction. 2. Inappropriate solvent selection. 3. Suboptimal extraction parameters (time, temperature). 4. Degradation of the compound.1. Ensure the plant material is finely ground. Repeat the extraction process multiple times with fresh solvent.[1] 2. Use 95% ethanol for maceration. Consider trying alternative methods like UAE with propylene glycol.[1][3][5] 3. Optimize extraction time and temperature. For UAE, refer to the optimal conditions mentioned in the FAQs.[3][5] 4. Avoid high temperatures and prolonged exposure to light during extraction and processing.
Presence of Impurities in the Extract 1. Co-extraction of other plant metabolites. 2. Inadequate filtration post-extraction.1. Further purification steps, such as column chromatography, are necessary to isolate pure this compound.[11] 2. Use appropriate filter paper or membranes to clarify the extract after maceration or other extraction methods.
Inconsistent Results Between Batches 1. Variation in the quality of plant material. 2. Inconsistent extraction procedure.1. Source plant material from a reliable supplier and ensure proper identification. A voucher specimen should be kept for reference.[1][2] 2. Standardize the entire extraction protocol, including solvent volume, extraction time, temperature, and agitation.
Difficulty in Dissolving the Extract for Analysis This compound is insoluble in water.The extract and the purified compound can be dissolved in 100% dimethyl sulfoxide (DMSO).

Data Presentation

Table 1: Comparison of Different Extraction Solvents for Rhodomyrtus tomentosa Leaves

SolventExtraction YieldAntioxidant Activity (IC50)Tyrosinase Inhibitory Activity (IC50)
Ethanol HighestStrongStrong
Water Lower than EthanolModerateModerate
Ethyl Acetate Lower than EthanolWeakWeak
Chloroform Lower than EthanolWeakWeak
Propylene Glycol HighStrongStrong

Note: This table is a qualitative summary based on findings that ethanolic extracts showed the highest extraction yield and activity compared to water, ethyl acetate, and chloroform. Propylene glycol also demonstrated a high capacity for extraction and bioactivity.[5]

Experimental Protocols

Protocol 1: Ethanolic Maceration for this compound Extraction
  • Plant Material Preparation:

    • Collect fresh leaves of Rhodomyrtus tomentosa.

    • Dry the leaves in a shaded, well-ventilated area until brittle.

    • Grind the dried leaves into a fine powder.

  • Extraction:

    • Weigh 800 g of the ground, dried leaves.

    • Place the powder in a large container and add a sufficient volume of 95% ethanol to fully submerge the material.

    • Macerate at room temperature (25°C) for 7 days, with occasional agitation.[1]

    • After 7 days, filter the mixture to separate the extract from the plant debris.

    • Repeat the maceration process with the plant residue two more times using fresh 95% ethanol.[1]

    • Pool the filtrates from all three extractions.

  • Concentration:

    • Concentrate the pooled ethanolic extract using a rotary evaporator to remove the solvent and obtain a crude extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) with Propylene Glycol
  • Plant Material Preparation:

    • Prepare dried, powdered leaves of Rhodomyrtus tomentosa as described in Protocol 1.

  • Extraction:

    • Set up an ultrasonic bath.

    • In a suitable vessel, mix the powdered leaves with propylene glycol at a solid-to-liquid ratio of 0.05 g/mL.[3][5]

    • Place the vessel in the ultrasonic bath and sonicate for 40 minutes at a controlled temperature of 30°C.[3][5]

  • Separation and Concentration:

    • After sonication, separate the extract from the solid plant material by centrifugation and filtration.

    • The resulting propylene glycol extract, rich in phenolic compounds including this compound, is ready for analysis or further purification.

Visualizations

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction Methods cluster_processing Post-Extraction Processing cluster_analysis Analysis start Fresh Rhodomyrtus tomentosa Leaves drying Drying start->drying grinding Grinding drying->grinding maceration Maceration with 95% Ethanol grinding->maceration uae Ultrasound-Assisted Extraction (UAE) grinding->uae filtration Filtration / Centrifugation maceration->filtration uae->filtration concentration Concentration (Rotary Evaporator) filtration->concentration purification Purification (e.g., Chromatography) concentration->purification hplc HPLC-UV Quantification concentration->hplc purification->hplc end This compound purification->end

Caption: General workflow for the extraction and analysis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield? cause1 Incomplete Extraction start->cause1 Yes cause2 Suboptimal Parameters start->cause2 Yes cause3 Degradation start->cause3 Yes cause4 Poor Plant Quality start->cause4 Yes solution1 Increase extraction time/repetitions Ensure fine powder cause1->solution1 solution2 Optimize solvent, temperature, time (e.g., UAE: 30°C, 40 min) cause2->solution2 solution3 Avoid high heat and light cause3->solution3 solution4 Verify plant material source cause4->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting logic for addressing low extraction yields.

References

Technical Support Center: Investigating Rhodomyrtosone I Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Rhodomyrtosone I in Staphylococcus aureus.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to this compound in S. aureus?

A1: The primary mechanism of acquired resistance to this compound in S. aureus is due to a single point mutation in the farR gene.[1][2][3][4] This gene encodes the FarR protein, a transcriptional regulator. The mutation, often a Cys116Arg substitution, alters the function of FarR, leading to the de-repression and subsequent overexpression of the divergently transcribed farE gene.[1][4] FarE is an efflux pump that expels phospholipids, specifically phosphatidylglycerol (PG), from the cell.[1][2][3] These excess phospholipids in the cell envelope and supernatant are believed to interact with and sequester this compound, preventing it from reaching its target, the cytoplasmic membrane.[1][2]

Q2: What is the target of this compound in S. aureus?

A2: this compound targets the cytoplasmic membrane of S. aureus.[2][4][5] It disrupts the membrane potential and integrity, leading to the leakage of cellular components like ATP and cytoplasmic proteins.[2][4] It has been shown to inhibit the synthesis of multiple macromolecules, including DNA, RNA, proteins, and cell wall components, which is likely a downstream effect of membrane disruption.[6][7]

Q3: How can I determine if my S. aureus isolate is resistant to this compound?

A3: Resistance can be determined by measuring the Minimum Inhibitory Concentration (MIC) of this compound against your S. aureus isolate using standard methods like broth microdilution.[5] A significant increase in the MIC compared to a susceptible control strain (e.g., S. aureus HG001) is indicative of resistance. For instance, a wild-type strain might have an MIC of 0.5 µg/mL, while a resistant mutant can exhibit an MIC greater than 128 µg/mL.[1]

Q4: Can resistance to this compound be induced in the laboratory?

A4: Yes, this compound-resistant mutants can be selected for in the laboratory by subculturing susceptible S. aureus strains in the presence of sub-lethal concentrations of the compound.[1] However, some studies have reported that stepwise isolation of resistant strains was not induced even after numerous passages, suggesting the frequency of resistance development might be low.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly high MIC values for this compound against a supposedly susceptible S. aureus strain. 1. Spontaneous mutation in the farR gene.2. Contamination of the bacterial culture.3. Inaccurate concentration of this compound stock solution.1. Sequence the farR gene of the isolate to check for mutations.2. Perform a purity check of your bacterial culture.3. Verify the concentration of your this compound stock solution using a validated method like HPLC.[9]
Loss of this compound activity in experimental assays. 1. Binding of this compound to certain plastics or media components.2. Degradation of the compound.1. Use low-binding labware.2. Prepare fresh solutions of this compound for each experiment and protect from light.
Inconsistent results in time-kill assays. 1. Variation in inoculum density.2. Incomplete neutralization of this compound during sampling.1. Ensure a standardized inoculum is used for all experiments.2. Validate your method for neutralizing the antimicrobial carryover effect.
Failure to amplify the farR or farE genes via PCR. 1. Poor DNA quality.2. Incorrect primer design.1. Use a validated DNA extraction protocol for S. aureus.2. Verify primer sequences and annealing temperatures.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against S. aureus

StrainGenotypeMIC (µg/mL)MBC (mg/L)Reference(s)
S. aureus HG001 (Wild-Type)farR wild-type0.5-[1]
S. aureus RomRfarRCys116Arg>128-[1]
MRSA (110 blood isolates)-1 (MIC90)4 (MBC90)[5]
VISA-1 (MIC90)4 (MBC90)[5]
VRSA-1 (MIC90)4 (MBC90)[5]

Table 2: Impact of farE Deletion on this compound Susceptibility

StrainRelevant GenotypeGrowth in 8 µg/mL this compoundReference(s)
S. aureus HG001Wild-TypeInhibited for ~12 hours, then resumed[1]
S. aureus HG001 ΔfarEfarE deletionInhibited for the entire 24-hour period[1]
S. aureus RomRfarR mutantUnaffected[1]
S. aureus RomR ΔfarEfarR mutant, farE deletionInhibited for ~15 hours, then resumed[1]

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture S. aureus overnight on a suitable agar plate. Suspend colonies in saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Incubation: Inoculate the microtiter plate with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). Incubate the plate at 35-37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

Time-Kill Assay
  • Preparation: Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC).[8]

  • Inoculation: Inoculate the tubes with a standardized S. aureus suspension to a final density of approximately 5 x 105 CFU/mL. Include a drug-free growth control.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube.

  • Quantification: Perform serial dilutions of the aliquots and plate onto a suitable agar medium. Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time.

Sequencing of the farR Gene
  • DNA Extraction: Extract genomic DNA from the S. aureus isolate using a commercial kit or a standard protocol.

  • PCR Amplification: Amplify the farR gene using primers specific to the flanking regions.

  • Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing.

  • Analysis: Align the obtained sequence with the wild-type farR sequence from a susceptible strain (e.g., S. aureus HG001) to identify any point mutations.

Visualizations

Rhodomyrtosone_I_Resistance_Pathway cluster_resistant Resistant S. aureus (RomR) FarR_active Active FarR Regulator farE_gene farE gene FarR_active->farE_gene Represses FarE_pump FarE Efflux Pump (Basal Expression) farE_gene->FarE_pump Transcription/ Translation PG_efflux_low Low Phospholipid (PG) Efflux FarE_pump->PG_efflux_low FarR_inactive Inactive/Altered FarR* (Cys116Arg mutation) farE_gene_R farE gene FarR_inactive->farE_gene_R FarE_pump_R FarE Efflux Pump (Overexpressed) farE_gene_R->FarE_pump_R Transcription/ Translation PG_efflux_high High Phospholipid (PG) Efflux FarE_pump_R->PG_efflux_high Rom_sequestered Sequestered This compound PG_efflux_high->Rom_sequestered Binds to Rom This compound Rom->Rom_sequestered Rom_target Cytoplasmic Membrane Rom->Rom_target Inhibits

Caption: this compound resistance pathway in S. aureus.

Experimental_Workflow start Observe Unexpected This compound Resistance mic 1. Confirm Resistance: MIC Determination (Broth Microdilution) start->mic time_kill 2. Assess Bactericidal Activity: Time-Kill Assay mic->time_kill genomic 3. Investigate Genetic Basis: Genomic DNA Extraction mic->genomic pcr PCR Amplification of farR gene genomic->pcr sequencing Sanger Sequencing pcr->sequencing analysis Sequence Analysis (Compare to Wild-Type) sequencing->analysis mutation Identify Point Mutation (e.g., Cys116Arg) analysis->mutation expression 4. Analyze Gene Expression: RNA Extraction & qRT-PCR (Measure farE expression) mutation->expression conclusion Correlate Genotype with Phenotype expression->conclusion

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Method Refinement for Quantifying Rhodomyrtosone I in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and refined methodologies for the accurate quantification of Rhodomyrtosone I in complex mixtures, such as plant extracts and biological matrices. The protocols and data presented are based on established methods for the analysis of structurally related acylphloroglucinols, including rhodomyrtone, and have been adapted to suit the specific properties of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the quantification of this compound.

Q1: Why am I observing a poor peak shape (e.g., tailing or fronting) for this compound in my HPLC chromatogram?

A1: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample and re-injecting.

  • Secondary Interactions: this compound, being a phloroglucinol derivative, can have acidic protons that interact with residual silanols on the HPLC column, causing peak tailing. Ensure you are using a high-quality, end-capped C18 column. Adding a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to your mobile phase can help to suppress these interactions and improve peak shape.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. Experiment with adjusting the pH of the aqueous component of your mobile phase to find the optimal condition for a sharp, symmetrical peak.

  • Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shapes. If you have tried the above solutions without success, it may be time to replace your column.

Q2: My recovery of this compound during sample extraction is low and inconsistent. What can I do to improve it?

A2: Low and inconsistent recovery is a common issue when extracting natural products from complex matrices. Here are some troubleshooting steps:

  • Choice of Extraction Solvent: this compound is an acylphloroglucinol, and its solubility will vary depending on the solvent. While ethanol is commonly used for initial extraction from plant material, for liquid-liquid extraction from aqueous samples, solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are often effective.[1] Experiment with different solvents to find the one that gives the best recovery for your specific sample matrix.

  • pH Adjustment: The pH of your sample before extraction can significantly impact the recovery of acidic compounds like this compound. Adjusting the pH of your aqueous sample to be slightly acidic (e.g., pH 3-4) before extracting with an organic solvent can improve partitioning into the organic phase.

  • Number of Extractions: A single extraction may not be sufficient to recover all of the this compound. Performing multiple extractions (e.g., 3x with a smaller volume of solvent) and pooling the organic phases will improve recovery.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your analyte. To break emulsions, you can try adding a small amount of salt (e.g., NaCl) to the aqueous phase or centrifuging the sample at a higher speed.

Q3: The calibration curve for my this compound standard is not linear. What are the possible causes and solutions?

A3: A non-linear calibration curve can arise from several issues:

  • Detector Saturation: If the concentrations of your standards are too high, you may be saturating the detector. Try preparing a new set of standards with a lower concentration range.

  • Inaccurate Standard Preparation: Errors in weighing the standard or in serial dilutions can lead to a non-linear curve. Carefully re-prepare your standards, ensuring all equipment is properly calibrated.

  • Analyte Instability: this compound may be degrading in the diluent. Prepare fresh standards before each run and store them under appropriate conditions (e.g., protected from light and at a low temperature).

  • Inappropriate Curve Fit: Ensure you are using the correct regression model for your data. While a linear fit is often sufficient, some assays may require a quadratic fit.

Q4: I am seeing interfering peaks in my chromatogram that co-elute with this compound. How can I improve the resolution?

A4: Co-eluting peaks can be a significant challenge in complex mixtures. Here are some strategies to improve resolution:

  • Optimize the Mobile Phase Gradient: Adjusting the gradient profile of your mobile phase can help to separate co-eluting compounds. Try a shallower gradient to increase the separation time between peaks.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution.

  • Modify the Mobile Phase pH: As mentioned earlier, changing the pH can affect the retention of ionizable compounds, which can be used to move interfering peaks away from your analyte of interest.

  • Try a Different Column Chemistry: If optimizing the mobile phase is not sufficient, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities compared to a standard C18 column.

Experimental Protocols

The following is a refined protocol for the quantification of this compound in a plant extract matrix using High-Performance Liquid Chromatography with UV detection (HPLC-UV).

1. Sample Preparation: Solid-Phase Extraction (SPE) for Plant Extracts

  • Initial Extraction: Extract the dried and powdered plant material with 95% ethanol at room temperature.[2]

  • Solvent Evaporation: Evaporate the ethanol from the extract under reduced pressure to obtain a crude residue.

  • Reconstitution: Reconstitute a known amount of the crude residue in a 50:50 mixture of methanol and water.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one column volume of methanol followed by one column volume of water.

  • Sample Loading: Load the reconstituted extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with one column volume of a low-organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a small volume of methanol or acetonitrile.

  • Final Preparation: Evaporate the elution solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.

2. HPLC Method for Quantification of this compound

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Detection Wavelength: 280 nm (based on the UV absorbance of similar phloroglucinol derivatives).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

The following tables provide an example of the quantitative data that should be generated during method validation and sample analysis.

Table 1: HPLC Gradient Conditions

Time (minutes)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)Flow Rate (mL/min)
0.060401.0
15.020801.0
20.020801.0
20.160401.0
25.060401.0

Table 2: Method Validation Parameters for this compound Quantification

ParameterResult
Linearity (r²)> 0.999
Linear Range (µg/mL)0.1 - 100
Limit of Detection (LOD) (µg/mL)0.03
Limit of Quantification (LOQ) (µg/mL)0.1
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
SpecificityNo interfering peaks at the retention time of this compound

Table 3: Quantification of this compound in Plant Extract Samples

Sample IDThis compound Concentration (µg/g of dry weight)%RSD (n=3)
Extract A152.32.1
Extract B210.81.8
Extract C89.53.5

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for common chromatographic issues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plant_material Plant Material extraction Ethanol Extraction plant_material->extraction concentration Concentration extraction->concentration spe Solid-Phase Extraction concentration->spe final_sample Final Sample for Injection spe->final_sample hplc HPLC-UV Analysis final_sample->hplc chromatogram Chromatogram hplc->chromatogram integration Peak Integration chromatogram->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_workflow start Poor Chromatographic Peak? peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? start->resolution tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting No adjust_gradient Adjust Gradient resolution->adjust_gradient Yes add_acid Add Acid to Mobile Phase tailing->add_acid lower_conc Lower Sample Concentration fronting->lower_conc change_solvent Change Organic Solvent adjust_gradient->change_solvent

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Rhodomyrtosone I and Related Acylphloroglucinols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

This technical support guide addresses the prevention of degradation of Rhodomyrtosone I and related acylphloroglucinol compounds isolated from Rhodomyrtus tomentosa. It is important to note that the scientific literature predominantly refers to Rhodomyrtone and Rhodomyrtosone B when discussing the stability and bioactivity of compounds from this plant. The information provided here is based on the available data for these closely related and well-studied compounds and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical nature of acylphloroglucinols, which are phenolic compounds, and stability data for the related compound Rhodomyrtone, the primary factors contributing to degradation are:

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light.[1][2][3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[3] High temperatures during drying processes have been shown to cause the degradation of bioactive compounds in Rhodomyrtus tomentosa extracts.[3]

  • Light: Exposure to UV or visible light can promote phot-odegradation. It is a common practice to protect light-sensitive compounds from light during storage.[4]

  • pH: The stability of phenolic compounds can be pH-dependent. Extreme pH values may lead to hydrolysis or other degradation pathways.

Q2: What are the recommended storage conditions for this compound as a solid compound?

A2: To minimize degradation, solid this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using amber vials or storing in a dark location.

  • Moisture: Keep in a tightly sealed container with a desiccant to prevent moisture absorption, as hydrolysis can occur in the presence of water.[4]

Q3: How should I store solutions of this compound?

A3: For solutions, the following storage conditions are recommended:

  • Solvent Selection: Use high-purity, degassed solvents. Protic solvents may be more prone to participating in degradation reactions. Rhodomyrtone has been dissolved in dimethyl sulfoxide (DMSO) for experimental use.

  • Temperature: Store stock solutions at -80°C. For short-term storage, -20°C may be adequate.

  • Aliquoting: Aliquot solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

  • Light Protection: Use amber vials or wrap vials in aluminum foil to protect from light.

Q4: How stable is Rhodomyrtone to freeze-thaw cycles?

A4: Studies on Rhodomyrtone have demonstrated good stability through three freeze-thaw cycles when stored at -20°C and thawed at room temperature (25°C).[5] The accuracy and precision after these cycles were within acceptable limits (106–110% and <5%, respectively).[5][6] However, to ensure maximum stability, it is still best practice to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of the compound1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light, and under an inert atmosphere. 2. Prepare Fresh Solutions: If using a stock solution that has been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from a new aliquot of solid compound. 3. Assess Purity: Use an analytical technique such as HPLC-UV to check the purity of the compound and look for degradation products.
Appearance of new peaks in HPLC analysis Chemical degradation1. Review Solvent: Ensure the solvent used is of high purity and was properly degassed. Some solvents can degrade over time and react with the compound. 2. Check for Contamination: Rule out contamination from lab equipment or other reagents. 3. Minimize Exposure: During sample preparation, minimize the exposure of the compound to light and ambient temperature.
Color change of the compound (solid or solution) Oxidation or other chemical reactions1. Check Storage Atmosphere: Verify that the container was properly sealed and, if necessary, purged with an inert gas. 2. Discard and Replace: A visible color change is a strong indicator of degradation. It is recommended to discard the sample and use a fresh, properly stored stock.

Data on Rhodomyrtone Stability

The following tables summarize the stability data for Rhodomyrtone from a pharmacokinetic study, which can serve as a valuable reference for handling this compound.

Table 1: Bench-Top Stability of Rhodomyrtone in Plasma at 25°C [5][6]

Concentration (µg/mL)Time (hours)Accuracy (%)Precision (% CV)
0.10100.00.0
1102.55.5
2105.04.1
4109.23.2
698.36.8
892.59.7
1000100.00.0
1101.23.5
2103.82.9
4106.32.1
696.35.4
894.48.2

Table 2: Freeze-Thaw Stability of Rhodomyrtone in Plasma [5]

Concentration (µg/mL)CycleAccuracy (%)Precision (% CV)
0.11108.34.2
2106.73.1
3110.02.5
1001107.53.8
2106.32.7
3108.81.9

Table 3: Long-Term Stability of Rhodomyrtone in Plasma at -80°C [5]

Concentration (µg/mL)Storage Duration (days)Accuracy (%)Precision (% CV)
0.115105.05.1
30102.54.3
6098.36.2
9095.08.5
10015103.84.5
30101.33.7
6096.35.8
9093.87.9

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound, adapted from methods used for Rhodomyrtone.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for acylphloroglucinols.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity or degradation peaks. The purity can be estimated by the relative peak area of the main compound.

Visualizations

experimental_workflow cluster_storage Storage Conditions cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_results Data Interpretation storage This compound (Solid or Solution) prep Prepare fresh solution in appropriate solvent storage->prep Aliquot hplc HPLC Purity Check prep->hplc Inject sample activity Biological Activity Assay prep->activity Test compound results Assess Purity and Activity hplc->results activity->results troubleshooting_logic start Reduced Biological Activity or Purity Observed check_storage Were storage conditions optimal? (-20°C/-80°C, dark, inert gas) start->check_storage check_handling Was the compound handled correctly? (minimized light/air exposure, limited freeze-thaw) check_storage->check_handling Yes prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh No check_handling->prepare_fresh No degraded Conclusion: Compound has degraded. Use new batch. check_handling->degraded Yes retest Re-run experiment and analysis prepare_fresh->retest issue_resolved Conclusion: Issue likely due to handling or old solution. retest->issue_resolved

References

Validation & Comparative

The Synergistic Potential of Rhodomyrtosone I with Conventional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodomyrtosone I, also known as Rhodomyrtone, is an acylphloroglucinol isolated from the leaves of Rhodomyrtus tomentosa. It has garnered significant attention for its potent antibacterial activity against a wide spectrum of Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA). This guide provides a comparative overview of the current understanding of this compound and explores its potential for synergistic applications with conventional antibiotics, a critical area of investigation in the fight against antimicrobial resistance.

While extensive research has highlighted the standalone efficacy of this compound, data on its synergistic interactions with conventional antibiotics remains limited in publicly available scientific literature. This guide summarizes the known antibacterial properties of this compound and presents the methodologies for assessing synergistic effects, providing a framework for future research in this promising field.

Standalone Antibacterial Activity of this compound

This compound has demonstrated potent bactericidal activity against a range of Gram-positive pathogens. Its unique mechanism of action, which involves targeting the bacterial cell membrane, sets it apart from many conventional antibiotics and suggests a low propensity for cross-resistance.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-positive bacteria
Bacterial SpeciesStrain TypeMIC Range (µg/mL)
Staphylococcus aureusMethicillin-Susceptible (MSSA)0.5 - 1.0
Staphylococcus aureusMethicillin-Resistant (MRSA)0.39 - 1.0
Staphylococcus aureusVancomycin-Intermediate (VISA)0.5 - 1.0
Staphylococcus epidermidis-Not specified
Enterococcus faecalisVancomycin-Resistant (VRE)Not specified
Streptococcus pyogenes-Not specified
Streptococcus mutans-Not specified

Note: Data compiled from multiple sources. Specific MIC values may vary depending on the specific strain and testing methodology.

Assessing Synergistic Effects: A Methodological Overview

To evaluate the potential of this compound to enhance the efficacy of conventional antibiotics, standardized in vitro methods are employed. The following experimental protocols are fundamental for determining synergistic, additive, indifferent, or antagonistic interactions.

Experimental Protocol: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to quantify the synergistic effect of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index of this compound in combination with a conventional antibiotic.

Methodology:

  • Preparation of Antimicrobials: Stock solutions of this compound and the conventional antibiotic are prepared and serially diluted in a 96-well microtiter plate. This compound is diluted along the x-axis, and the conventional antibiotic is diluted along the y-axis.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible bacterial growth.

  • Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Antibiotic Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

Interpretation of FIC Index:

  • Synergy: FIC Index ≤ 0.5

  • Additive: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_rhodo Serial Dilution of This compound plate 96-Well Plate Inoculation prep_rhodo->plate prep_abx Serial Dilution of Conventional Antibiotic prep_abx->plate prep_inoculum Bacterial Inoculum Preparation prep_inoculum->plate incubation Incubation plate->incubation read_mic Determine MICs incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results calc_fic->interpret

Figure 1: Workflow for the Checkerboard Microdilution Assay.

Experimental Protocol: Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

Objective: To assess the rate of bacterial killing by this compound in combination with a conventional antibiotic.

Methodology:

  • Bacterial Culture: A standardized inoculum of the test organism is prepared in a suitable broth medium.

  • Exposure to Antimicrobials: The bacterial culture is exposed to this compound alone, the conventional antibiotic alone, and the combination of both at specific concentrations (e.g., at their respective MICs or sub-MICs). A growth control without any antimicrobial agent is also included.

  • Sampling: Aliquots are withdrawn from each culture at various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.

  • Data Analysis: The results are plotted as the log10 of CFU/mL versus time.

Interpretation of Time-Kill Curves:

  • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

  • Indifference: A < 2-log10 but > 1-log10 decrease in CFU/mL by the combination compared with the most active single agent.

  • Antagonism: A ≥ 1-log10 increase in CFU/mL by the combination compared with the most active single agent.

G start Start prep_culture Prepare Standardized Bacterial Culture start->prep_culture expose Expose to Antimicrobials (Single & Combination) prep_culture->expose sampling Withdraw Aliquots at Time Intervals expose->sampling plating Serial Dilution & Plating sampling->plating incubation Incubate Plates plating->incubation count Count Colonies (CFU) incubation->count plot Plot log10 CFU/mL vs. Time count->plot end End plot->end

Figure 2: Workflow for the Time-Kill Assay.

Potential Mechanisms of Synergy

While specific data is lacking, the mechanism of action of this compound provides a basis for postulating potential synergistic interactions with conventional antibiotics.

G cluster_effects Possible Effects rhodo This compound Targets Bacterial Cell Membrane synergy Potential Synergistic Outcomes rhodo->synergy abx Conventional Antibiotics e.g., Beta-lactams, Aminoglycosides, Glycopeptides abx->synergy effect1 Increased Antibiotic Uptake synergy->effect1 effect2 Enhanced Target Access synergy->effect2 effect3 Overcoming Resistance Mechanisms synergy->effect3

Figure 3: Postulated Mechanisms of Synergy.

By disrupting the bacterial cell membrane, this compound could potentially:

  • Increase the permeability of the cell envelope, facilitating the entry of other antibiotics that have intracellular targets.

  • Alter the membrane potential , which could enhance the uptake of certain classes of antibiotics.

  • Disrupt membrane-associated resistance mechanisms , such as efflux pumps, thereby re-sensitizing resistant bacteria to conventional drugs.

Future Directions

The potent and unique antibacterial properties of this compound make it a compelling candidate for combination therapy. There is a clear and urgent need for systematic studies to:

  • Evaluate the synergistic effects of this compound with a broad range of conventional antibiotics against a diverse panel of clinical isolates, including multidrug-resistant strains.

  • Conduct detailed mechanistic studies to elucidate the molecular basis of any observed synergistic interactions.

  • Perform in vivo studies to validate the efficacy of promising combinations in animal models of infection.

The generation of such data will be instrumental in determining the clinical potential of this compound as a synergistic partner to reinvigorate our existing antibiotic arsenal.

No Cross-Resistance Observed Between Rhodomyrtosone I and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Extensive laboratory studies on a Rhodomyrtosone I-resistant strain of Staphylococcus aureus have revealed no evidence of cross-resistance with a broad panel of 21 other antimicrobial agents. This finding suggests that this compound possesses a unique mechanism of action that does not overlap with existing antibiotic classes, making it a potentially valuable candidate for combating drug-resistant pathogens.

This compound, an acylphloroglucinol isolated from Rhodomyrtus tomentosa, has demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. Its novel mechanism, which involves targeting the bacterial cell membrane, sets it apart from conventional antibiotics that typically inhibit processes like cell wall synthesis, protein synthesis, or DNA replication[1][4][5].

The lack of cross-resistance is a critical attribute for any new antimicrobial agent, as it implies that existing resistance to other drugs in a clinical setting would not compromise its efficacy. Research has shown that even in a laboratory-developed mutant of S. aureus with high-level resistance to this compound, susceptibility to other antibiotics remained unchanged[1][2].

Comparative Efficacy Against S. aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antibiotics against both the wild-type (S. aureus HG001) and a this compound-resistant mutant (RomR). The data clearly indicates that while the RomR mutant exhibits a greater than 128-fold increase in the MIC for this compound, the MICs for all other tested agents remain identical to the susceptible parent strain, demonstrating a complete lack of cross-resistance[1].

Antibacterial AgentMIC (µg/mL) vs. S. aureus HG001MIC (µg/mL) vs. RomR Mutant
This compound 1 >128
Bacitracin3232
Benzalkonium chloride22
Chloramphenicol3232
Daptomycin11
Ethambutol>32>32
Gallidermin22
Gentamicin22
Gramicidin S44
Hygromycin B3232
Kanamycin88
Methicillin44
Neomycin0.50.5
Norfloxacin11
Oxacillin0.250.25
Penicillin G0.031250.03125
Polymyxin B256256
Spectinomycin>32>32
Streptomycin1616
Sulfamethoxazole3232
Tunicamycin>32>32
Vancomycin11
Data sourced from a study on the molecular basis of Rhodomyrtone resistance in S. aureus[1].

Efficacy Against Resistant Strains

This compound has shown excellent activity against clinical isolates of MRSA, including those with reduced susceptibility to first-line anti-MRSA agents. Comparative studies have established its potency as being on par with or superior to conventional therapies.

AgentMIC₅₀ (mg/L)MIC₉₀ (mg/L)
This compound 0.5 1
Vancomycin12
Daptomycin0.50.5
Linezolid12
MIC₅₀ and MIC₉₀ values against a collection of MRSA isolates. MIC₉₀ refers to the concentration required to inhibit 90% of the isolates.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The cross-resistance profile was determined using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures (S. aureus HG001 and RomR mutant)

  • Stock solutions of antimicrobial agents

  • Spectrophotometer or plate reader

Procedure:

  • Bacterial Inoculum Preparation: Bacterial strains are cultured overnight on agar plates. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Dilution: A two-fold serial dilution of each antimicrobial agent is prepared in CAMHB directly in the 96-well plates. This creates a gradient of drug concentrations.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • Controls: Positive control wells (broth and bacteria, no antibiotic) and negative control wells (broth only) are included on each plate to ensure the viability of the bacteria and sterility of the medium, respectively.

  • Incubation: The plates are incubated at 37°C for 18-24 hours under ambient air conditions.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

Mechanism of this compound Resistance

The resistance to this compound in the studied S. aureus mutant is not conferred by a mechanism that would affect other drug classes. It is a highly specific pathway involving the extrusion of a membrane phospholipid that directly neutralizes the drug outside the cell.

G cluster_0 Wild-Type S. aureus cluster_1 This compound-Resistant (RomR) S. aureus wt_farR farR (regulator) wt_farE farE (efflux pump) wt_farR->wt_farE Mildly Activates wt_PG Phosphatidylglycerol (PG) (Low level on membrane) wt_Rom This compound wt_membrane Cell Membrane Disruption wt_Rom->wt_membrane Targets Membrane mut_farR Mutated farR* mut_farE Overexpressed farE mut_farR->mut_farE Strongly Upregulates mut_PG Extruded PG mut_farE->mut_PG Massive Efflux mut_neutral Neutralization mut_PG->mut_neutral mut_Rom This compound mut_Rom->mut_neutral start

Caption: Workflow of this compound action and the specific resistance mechanism in S. aureus.

This specialized resistance mechanism explains the absence of cross-resistance. Since the resistance is based on neutralizing the drug externally via phospholipid binding rather than modifying the drug's target or employing a broadly applicable efflux pump, it does not confer resistance to other antibiotics that have different molecular targets and structures[1][6][7].

References

Safety Operating Guide

Prudent Disposal of Rhodomyrtosone I: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Safety Precautions

Given that related compounds exhibit high toxicity, Rhodomyrtosone I should be handled as a hazardous substance. A safety data sheet for a related compound from Sigma-Aldrich indicates severe hazards, including being potentially fatal if swallowed or inhaled, causing skin and serious eye irritation, and being very toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected before use.
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or when there is a risk of splashing.
Skin and Body Protection Laboratory coat. For significant quantities, consider additional protective clothing.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If aerosols may be generated, respiratory protection may be required.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that neutralizes its reactivity and minimizes environmental release. The following protocol is a general guideline and should be adapted to comply with institutional and local regulations.

Experimental Protocol: Disposal of this compound

  • Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated as hazardous chemical waste. Do not mix with general laboratory trash or other waste streams.

  • Containerization:

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.

    • Collect liquid waste in a separate, labeled, leak-proof, and chemically compatible container. The container should be kept closed when not in use.

  • Labeling: The hazardous waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The accumulation start date

  • Storage: Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

In the event of accidental exposure or spill, immediate action is crucial.

Table 2: Emergency Response for this compound Exposure

Exposure RouteImmediate Action
Inhalation Move the affected person to fresh air. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical advice.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

For spills, evacuate the area and prevent entry. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_handling Handling and Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Protocol start This compound Waste Generation ppe Wear Appropriate PPE start->ppe segregate Segregate as Hazardous Waste ppe->segregate containerize Place in Labeled, Sealed Container segregate->containerize store Store in Satellite Accumulation Area containerize->store ehs_contact Contact EHS for Pickup store->ehs_contact disposal Disposal by Licensed Contractor ehs_contact->disposal spill Spill or Exposure Occurs emergency_response Follow Emergency Procedures spill->emergency_response

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.